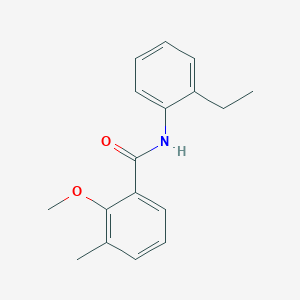
N-(2-ethylphenyl)-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-methoxy-3-methylbenzamide, also known as EPM, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
N-(2-ethylphenyl)-2-methoxy-3-methylbenzamide has been found to act as a selective antagonist of the CB1 receptor, which is one of the primary receptors involved in the endocannabinoid system. By blocking the activity of this receptor, N-(2-ethylphenyl)-2-methoxy-3-methylbenzamide is believed to modulate the activity of the endocannabinoid system, leading to a range of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N-(2-ethylphenyl)-2-methoxy-3-methylbenzamide can modulate a range of physiological processes, including pain sensation, appetite regulation, and mood regulation. In addition, N-(2-ethylphenyl)-2-methoxy-3-methylbenzamide has been found to exhibit anti-inflammatory properties and may have potential applications in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2-ethylphenyl)-2-methoxy-3-methylbenzamide in scientific research is its selectivity for the CB1 receptor. This selectivity allows researchers to specifically target the endocannabinoid system without affecting other signaling pathways. However, one limitation of using N-(2-ethylphenyl)-2-methoxy-3-methylbenzamide is its relatively low potency, which may require higher concentrations to achieve desired effects.
Orientations Futures
There are several potential future directions for research on N-(2-ethylphenyl)-2-methoxy-3-methylbenzamide. One area of interest is its potential as a therapeutic agent for inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanisms underlying N-(2-ethylphenyl)-2-methoxy-3-methylbenzamide's effects on the endocannabinoid system and to explore its potential applications in other areas of research, such as neurobiology and cancer research.
In conclusion, N-(2-ethylphenyl)-2-methoxy-3-methylbenzamide is a compound that has been extensively studied for its potential applications in scientific research. Its selectivity for the CB1 receptor and range of physiological effects make it a promising candidate for further study in a variety of fields.
Méthodes De Synthèse
The synthesis of N-(2-ethylphenyl)-2-methoxy-3-methylbenzamide can be achieved through a variety of methods, including the reaction of 2-methoxy-3-methylbenzoic acid with 2-ethylphenylamine in the presence of a coupling agent such as EDCI or DCC. Alternatively, N-(2-ethylphenyl)-2-methoxy-3-methylbenzamide can be synthesized through the reaction of 2-methoxy-3-methylbenzoic acid with 2-ethylphenyl isocyanate.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its potential as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling pathway that plays a critical role in a variety of physiological processes, including pain sensation, appetite, and mood regulation.
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-(2-ethylphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-13-9-5-6-11-15(13)18-17(19)14-10-7-8-12(2)16(14)20-3/h5-11H,4H2,1-3H3,(H,18,19) |
Clé InChI |
RJEGZKFKOHXQGN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)C)OC |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C2=CC=CC(=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243872.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B243873.png)
![2,4-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243874.png)

![N-[5-methoxy-2-(morpholin-4-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B243876.png)
![N-{4-[4-(4-Ethylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B243877.png)

![2-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B243880.png)
![2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243882.png)
![3-chloro-4-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243883.png)
![4-ethyl-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243884.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B243885.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B243886.png)
![2-(4-chlorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243887.png)